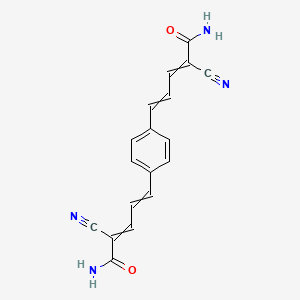
5,5'-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) is a complex organic compound characterized by its unique structure, which includes a phenylene group flanked by two cyanopenta-2,4-dienamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) typically involves the reaction of 1,4-phenylenediamine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for 5,5’-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5,5’-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced amide derivatives.
Substitution: Substituted derivatives with various functional groups replacing the cyanide groups.
Scientific Research Applications
5,5’-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5,5’-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5,5’-(1,4-Phenylene)bis(1H-tetrazole-5,1-diyl)bis-N-acetamides
- 5,5’-(1,4-Phenylene)bis(4H-1,2,4-triazole-3-thiol)
- 5,5’-(1,4-Phenylene)bis(1,3,2,4-dithiadiazole)
Uniqueness
5,5’-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) is unique due to its specific structural features, which confer distinct electronic and reactive properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
CAS No. |
93066-91-2 |
|---|---|
Molecular Formula |
C18H14N4O2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
5-[4-(5-amino-4-cyano-5-oxopenta-1,3-dienyl)phenyl]-2-cyanopenta-2,4-dienamide |
InChI |
InChI=1S/C18H14N4O2/c19-11-15(17(21)23)5-1-3-13-7-9-14(10-8-13)4-2-6-16(12-20)18(22)24/h1-10H,(H2,21,23)(H2,22,24) |
InChI Key |
NKXXFCYQGHEJRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC=C(C#N)C(=O)N)C=CC=C(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















